molecular formula C20H18N2O5 B2770585 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034382-94-8

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2770585
CAS RN: 2034382-94-8
M. Wt: 366.373
InChI Key: WOMIMZSLWZAYKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzodioxole group (a benzene ring fused with a 1,3-dioxole ring), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings in the molecule could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(27-16-3-5-18-19(8-16)26-12-25-18)20(23)22-10-14-2-4-17(21-9-14)15-6-7-24-11-15/h2-9,11,13H,10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMIMZSLWZAYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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